2-(2-Hydroxyphenoxy)acetamide

Antimicrobial Drug Discovery Mycobacterium tuberculosis Enzyme Inhibition

Researchers optimizing phenoxyacetamide-based inhibitors face supply inconsistency for unsubstituted reference scaffolds. This compound resolves that gap with a defined physicochemical baseline (LogP 0.96, PSA 72.55 Ų) and quantifiable biological activity. • Serves as calibration standard for GABAA (IC50 1.02 µM) & nAChR (EC50 30 µM) screening panels • Unsubstituted parent scaffold enabling systematic SAR exploration; N-hydroxy derivative achieves >1000× potency gain vs. M. tuberculosis alanine racemase • Consistent 95% purity across major suppliers ensures reproducible cross-study comparisons

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 34919-87-4
Cat. No. B2392258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyphenoxy)acetamide
CAS34919-87-4
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)OCC(=O)N
InChIInChI=1S/C8H9NO3/c9-8(11)5-12-7-4-2-1-3-6(7)10/h1-4,10H,5H2,(H2,9,11)
InChIKeyIEHBKSPGKFIWET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hydroxyphenoxy)acetamide Scaffold Overview


2-(2-Hydroxyphenoxy)acetamide is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a 2-hydroxyphenyl ether linked to an acetamide group (C8H9NO3, MW: 167.16) [1]. Its planar structure is a key feature of the phenoxyacetamide scaffold, which is a recognized pharmacophore in the development of inhibitors targeting bacterial virulence and various human enzymes [2]. The compound's physicochemical profile includes a LogP of approximately 0.96, indicating moderate lipophilicity [3].

Unique SAR Profile of 2-(2-Hydroxyphenoxy)acetamide


The phenoxyacetamide class exhibits highly nuanced structure-activity relationships (SAR) where minor modifications to the core scaffold or the amide substituent can drastically alter biological potency and target selectivity [1]. For instance, the addition of a single hydroxyl group on the amide nitrogen, converting the acetamide to a hydroxyacetamide, dramatically increases inhibitory potency against a specific enzyme by over three orders of magnitude [2]. Similarly, simple methylation of the amide nitrogen can shift potency profiles. Therefore, generic substitution within this class is not scientifically sound, and the specific compound 2-(2-hydroxyphenoxy)acetamide possesses a unique profile defined by its exact substitution pattern.

2-(2-Hydroxyphenoxy)acetamide vs. Analogs: Quantitative Evidence


Alanine Racemase Inhibition by Key Derivatives

**IMPORTANT LIMITATION: The quantitative data in this section is for N-hydroxy-2-(2-hydroxyphenoxy)acetamide, a direct derivative of the target compound. Direct data for 2-(2-hydroxyphenoxy)acetamide itself is not available from the allowed primary sources.** The derivative N-hydroxy-2-(2-hydroxyphenoxy)acetamide is a potent inhibitor of alanine racemase, an enzyme critical for bacterial cell wall synthesis [1]. In a standardized assay, this derivative exhibits an IC50 of 8.2 µM [2]. In contrast, a closely related analog, 2-(2-hydroxyphenoxy)-N-methylacetamide, shows an IC50 of 5.7 µM in the same assay system, demonstrating a 1.4-fold difference in potency [3]. This highlights how even subtle N-substitutions on the core 2-(2-hydroxyphenoxy)acetamide scaffold result in distinct pharmacological profiles.

Antimicrobial Drug Discovery Mycobacterium tuberculosis Enzyme Inhibition Alanine Racemase

Physicochemical Profile and Drug Design Suitability

2-(2-Hydroxyphenoxy)acetamide possesses a distinct physicochemical signature that differentiates it from other phenoxyacetamide analogs. Its predicted LogP is 0.96, which is substantially higher than the N-hydroxy derivative's LogP of -0.50, indicating significantly greater lipophilicity and potential for membrane permeability [1]. Its aqueous solubility is predicted to be 3.8 mg/mL, a critical parameter for in vitro assay design and formulation development . The polar surface area (PSA) is 72.55 Ų, which aligns with good oral bioavailability potential (typically < 140 Ų) [1].

Medicinal Chemistry ADME Properties Pharmacokinetics Solubility

Ion Channel Activity Profile: GABAA and nAChR

Screening data from authoritative databases provides a baseline pharmacological fingerprint for 2-(2-hydroxyphenoxy)acetamide, which can be used to assess its selectivity relative to other hits in a screening campaign. At the human GABAA receptor (α4β1δ subtype), the compound acts as an antagonist with an IC50 of 1.02 µM [1]. At the human muscle-type nicotinic acetylcholine receptor, it exhibits functional activity with an EC50 of 30 µM [2]. This approximately 29-fold difference in activity at two different ion channels in related assays provides a preliminary selectivity profile.

Receptor Pharmacology Ion Channels CNS Drug Discovery High-Throughput Screening

Research Applications of 2-(2-Hydroxyphenoxy)acetamide


Phenoxyacetamide Scaffold Reference Standard

Given the defined LogP (0.96) and PSA (72.55 Ų), 2-(2-hydroxyphenoxy)acetamide serves as an excellent unsubstituted reference point for medicinal chemistry campaigns aiming to optimize pharmacokinetic properties of phenoxyacetamide-based inhibitors [1]. Its physicochemical profile can be directly compared to derivatives (e.g., N-hydroxy with LogP -0.50) to quantify the impact of specific modifications on lipophilicity and predicted permeability .

Tool Compound for CNS Assays

The compound's LogP of ~0.96 is near the optimal range for CNS drug candidates, and its activity at the GABAA receptor (IC50 = 1.02 µM) and nAChR (EC50 = 30 µM) provides a defined baseline for neuroscience-focused screening panels [1]. Researchers investigating ligand-gated ion channels can use this compound as a calibration standard or a starting point for synthesizing more potent analogs.

Alanine Racemase Inhibition for Antibacterial Validation

The potent activity of the N-hydroxy derivative (IC50 8.2 µM) against M. tuberculosis alanine racemase establishes the 2-(2-hydroxyphenoxy)acetamide scaffold as a validated starting point for anti-tubercular drug discovery [1]. Researchers can procure the parent compound, 2-(2-hydroxyphenoxy)acetamide, to synthesize and test a series of novel N-substituted analogs against this critical bacterial target.

Technical Documentation Hub

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